![molecular formula C17H24O3 B1360706 7-(4-t-Butylphenyl)-7-oxoheptanoic acid CAS No. 898791-45-2](/img/structure/B1360706.png)
7-(4-t-Butylphenyl)-7-oxoheptanoic acid
Overview
Description
7-(4-t-Butylphenyl)-7-oxoheptanoic acid (7-BPA) is a synthetic organic compound with a wide range of applications in research and industry. It is a derivative of the heptanoic acid, which is an unsaturated fatty acid found in animal and plant fats. 7-BPA has been used in various scientific and industrial processes, including synthesis of other organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. In addition, 7-BPA has been used in the study of biochemical and physiological effects, as well as in the study of drug metabolism and pharmacokinetics.
Scientific Research Applications
Drug Design and Delivery
7-(4-t-Butylphenyl)-7-oxoheptanoic acid: and its derivatives, particularly boronic esters, are considered for the design of new drugs and drug delivery systems . Their role as boron-carriers makes them suitable for neutron capture therapy , a targeted cancer treatment . However, their stability in water is a concern, as hydrolysis can occur at physiological pH, affecting their suitability for pharmacological use .
Material Science
In material science, the esters of this compound are used as building blocks for synthesizing complex molecules. For instance, they serve as cross-coupling agents in the synthesis of tetracycline derivatives, highlighting their versatility in creating new materials and chemicals .
Organic Synthesis
The compound’s derivatives play a crucial role in organic synthesis. They are involved in the synthesis of biaryl compounds through the Suzuki–Miyaura reaction, which is a Nobel Prize-recognized method . Their solubility in organic solvents is a key property that influences their use in various reactions and product purification processes .
Catalysis
In catalysis, 7-(4-t-Butylphenyl)-7-oxoheptanoic acid derivatives, particularly pinacol boronic esters, are valuable for their role in protodeboronation reactions. These reactions are essential for creating anti-Markovnikov hydromethylation of alkenes, a transformation that is significant in the development of new catalytic methods .
Supramolecular Chemistry
The compound’s derivatives are utilized in supramolecular chemistry for constructing molecular receptors, particularly for sugars. This application is crucial for developing sensors and other devices that can detect and interact with biological molecules .
Neutron Capture Therapy
As boron-carriers, these compounds are potential agents for boron neutron capture therapy (BNCT). BNCT is a type of radiation therapy aimed at destroying cancer cells by accumulating boron-containing compounds in malignant cells and then irradiating them with neutrons . The therapy relies on the boron compounds’ ability to capture neutrons and undergo fission, releasing energy that destroys the cancer cells .
properties
IUPAC Name |
7-(4-tert-butylphenyl)-7-oxoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-17(2,3)14-11-9-13(10-12-14)15(18)7-5-4-6-8-16(19)20/h9-12H,4-8H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADGTQNUTOISTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645426 | |
Record name | 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-45-2 | |
Record name | 4-(1,1-Dimethylethyl)-ζ-oxobenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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